molecular formula C11H15ClFNO B1451470 3-(3-Fluorophenoxy)piperidine hydrochloride CAS No. 1184976-95-1

3-(3-Fluorophenoxy)piperidine hydrochloride

Cat. No. B1451470
M. Wt: 231.69 g/mol
InChI Key: GRNJGMGYGSKOOM-UHFFFAOYSA-N
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Description

3-(3-Fluorophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H14FNO HCl and a molecular weight of 231.7 . It is used in biochemical research .


Molecular Structure Analysis

The InChI code for 3-(3-Fluorophenoxy)piperidine hydrochloride is 1S/C11H14FNO.ClH/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-(3-Fluorophenoxy)piperidine hydrochloride has a molecular weight of 231.7 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis of Antidepressant and Serotonin Reuptake Inhibitors

Paroxetine Hydrochloride Synthesis : Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor (SSRI) indicated for the treatment of several psychiatric disorders. The synthesis, physicochemical properties, spectroscopic data, stability, and analytical methods of paroxetine are extensively documented, highlighting the critical role of fluorophenoxy piperidine derivatives in developing SSRIs with potent pharmacological effects (Germann, Ma, Han, & Tikhomirova, 2013).

Antimicrobial and Antibacterial Research

Synthesis and Antimicrobial Evaluation : The synthesis of new fluoroquinolones analogs, demonstrating significant antimicrobial activity against various microorganisms, showcases the application of fluorophenoxy piperidine derivatives in enhancing the antibacterial properties of pharmaceutical compounds (Prasad, Veranna, Rao, & Darsi, 2017).

Neuroleptic Agents and Antipsychotics

Synthesis of Fluspirilen and Penfluridol : The synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which contain a bis(p-fluorophenyl)butyl group attached to a piperidine moiety, represents another application. These compounds are crucial in the treatment of psychiatric disorders, illustrating the utility of fluorophenoxy piperidine derivatives in developing neuroleptic pharmaceuticals (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Anticancer Research

Synthesis and Anti-Leukemia Activity : The synthesis of compounds based on 1-phenethyl-4-hydroxy piperidinium hydrochloride with various substituted groups, including 3-fluorophenyl, and their potential anti-leukemia activity. This research highlights the application of fluorophenoxy piperidine derivatives in exploring new therapeutic agents for leukemia treatment (Yang, Xue, Wang, Zhu, Jin, & Chen, 2009).

Inhibition of Corrosion

Corrosion Inhibition Studies : The exploration of piperidine derivatives, including those with fluoro substituents, for their corrosion inhibition efficiencies on iron surfaces. This application demonstrates the potential of fluorophenoxy piperidine derivatives in industrial applications, particularly in protecting metals from corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . Specific safety and hazard information for 3-(3-Fluorophenoxy)piperidine hydrochloride is not available in the search results.

properties

IUPAC Name

3-(3-fluorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNJGMGYGSKOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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